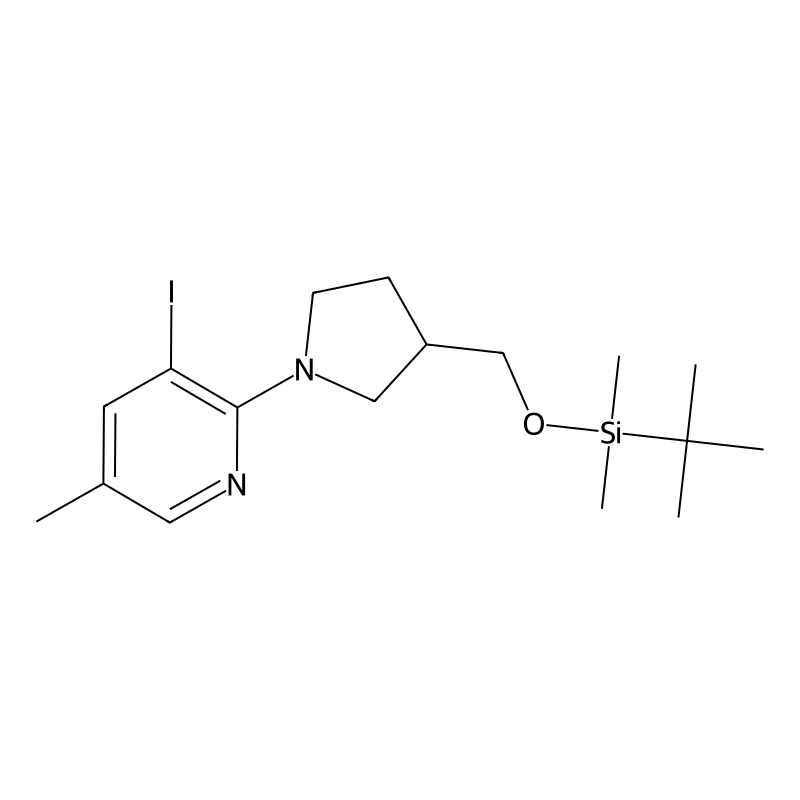

2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine is a complex organic compound with the molecular formula C17H29IN2OSi and a molecular weight of 432.41 g/mol. This compound features a pyridine ring that is substituted with an iodine atom, a methyl group, and a pyrrolidine ring that is further substituted with a tert-butyldimethylsilyloxy group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields including chemistry, biology, and medicine .

- Formation of the Pyrrolidine Ring: The synthesis often begins with the cyclization of appropriate precursors to form the pyrrolidine ring.

- Introduction of the Tert-Butyldimethylsilyloxy Group: This involves protecting a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

- Iodination of the Pyridine Ring: The iodination can be achieved using iodine and an oxidizing agent.

- Coupling Reactions: The final step typically involves coupling the pyrrolidine derivative with the iodinated pyridine under suitable conditions.

Research into the biological activity of 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine suggests potential therapeutic properties. The compound's structural features may influence its interactions with biological targets, making it a candidate for drug discovery. Its iodine atom and pyrrolidine ring play crucial roles in binding affinity and specificity, while the tert-butyldimethylsilyloxy group may enhance solubility and stability .

The synthesis of 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine typically involves several steps:

- Cyclization Reaction: To form the pyrrolidine ring from suitable precursors.

- Protection of Hydroxyl Group: Using tert-butyldimethylsilyl chloride.

- Iodination: Employing iodine and an oxidizing agent for the pyridine ring.

- Final Coupling: Combining the pyrrolidine derivative with the iodinated pyridine .

This compound has several notable applications:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Biological Research: Investigated for its potential interactions with biomolecules.

- Medicinal Chemistry: Explored as a lead compound in drug discovery efforts.

- Industrial Use: Utilized in developing novel materials and as a reagent in various processes .

Studies on 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine have focused on its interactions with specific molecular targets. The unique structural features contribute to its binding properties, which can vary based on the context of use. Understanding these interactions is crucial for evaluating its potential therapeutic applications .

Several compounds share structural similarities with 2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine:

| Compound Name | Structural Features |

|---|---|

| 2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-5-fluoro-3-iodopyridine | Contains fluorine instead of methyl group |

| tert-butyl 3-[(3-iodo-5-methylpyridin-2-yloxy)methyl]pyrrolidine-1-carboxylate | Features a carboxylate group |

| 4-[(3-[(tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-yl)methyl]-2-chloro-3-(dimethoxymethyl)pyridine | Contains chlorine and methoxy groups |

Uniqueness

The uniqueness of 2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine lies in its combination of structural features, particularly the iodine atom, pyrrolidine ring, and tert-butyldimethylsilyloxy group. These attributes confer specific chemical reactivity and biological activity that distinguish it from similar compounds, making it an interesting subject for further research in medicinal chemistry and organic synthesis .

The systematic nomenclature of 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine reflects its complex molecular architecture, incorporating multiple nomenclature conventions for heterocyclic compounds, organosilicon substituents, and halogenated aromatics. The compound possesses the molecular formula C₁₇H₂₉IN₂OSi and exhibits a molecular weight of 432.422 atomic mass units, with a monoisotopic mass of 432.109388. The Chemical Abstracts Service registry number 1203499-22-2 provides unique identification for this compound in chemical databases.

The structural framework consists of a pyridine ring system that serves as the central aromatic core, substituted at the 2-position with a pyrrolidine ring, at the 3-position with an iodine atom, and at the 5-position with a methyl group. The pyrrolidine ring itself bears a hydroxymethyl substituent that is protected with a tert-butyldimethylsilyl group, creating a silyl ether functionality that significantly influences the compound's chemical behavior and synthetic utility. This complex substitution pattern creates a molecule with defined stereochemical possibilities, though the current structural data indicates zero defined stereocenters in the reported form.

Alternative nomenclature systems provide additional perspectives on the compound's structure, including the designation as tert-butyl-[[1-(3-iodo-5-methylpyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane, which emphasizes the silyl ether functionality. The International Union of Pure and Applied Chemistry naming conventions also recognize variants such as 2-[3-({[Dimethyl(2-methyl-2-propanyl)silyl]oxy}methyl)-1-pyrrolidinyl]-3-iodo-5-methylpyridine, reflecting the systematic approach to organosilicon compound nomenclature.

Table 1: Physical and Chemical Properties of 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₉IN₂OSi | |

| Molecular Weight | 432.422 g/mol | |

| Monoisotopic Mass | 432.109388 | |

| CAS Registry Number | 1203499-22-2 | |

| ChemSpider ID | 25076796 | |

| PubChem CID | 46318115 | |

| Defined Stereocenters | 0 |

The compound's structural complexity arises from the integration of multiple functional group families, each contributing distinct chemical properties to the overall molecular behavior. The pyridine ring provides aromatic stability and potential coordination sites for metal catalysis, while the iodine substituent offers opportunities for cross-coupling reactions and halogen exchange processes. The pyrrolidine ring introduces conformational flexibility and potential for further functionalization, particularly through the protected hydroxymethyl group that can be revealed under appropriate deprotection conditions.

Historical Context in Organosilicon Chemistry

The development of 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine represents the culmination of over 160 years of organosilicon chemistry evolution, beginning with the pioneering work of Charles Friedel and James Crafts in 1863. The historical trajectory of organosilicon chemistry provides essential context for understanding the significance of this complex molecule and its role in contemporary synthetic methodology.

The foundational period of organosilicon chemistry commenced with Friedel and Crafts' synthesis of tetraethylsilane from the reaction of diethylzinc with silicon tetrachloride at 140°C, marking the first successful preparation of a compound containing silicon-carbon bonds. This breakthrough was followed by contributions from Frankland, Pape, and Ladenburg, who expanded the repertoire of organosilanes and organochlorosilanes through various synthetic approaches. However, the field experienced its most significant advancement at the beginning of the twentieth century through the systematic investigations of Frederick Stanley Kipping.

Kipping's revolutionary application of Grignard reagents to organosilicon synthesis, exemplified by reactions such as SiCl₄ + EtMgI → EtₙSiCl₄₋ₙ, established the methodological foundation that would ultimately enable the synthesis of complex molecules like 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine. The recognition of Kipping's contributions through the establishment of the American Chemical Society Award for Organosilicon Chemistry in his honor underscores the lasting impact of his methodological innovations.

The industrialization of organosilicon chemistry achieved a critical milestone with the development of the "direct process" by Eugene Rochow and Richard Müller in 1941-1942, enabling the large-scale production of methylchlorosilanes through the copper-catalyzed reaction of silicon with methyl chloride. This technological breakthrough provided the industrial foundation necessary for the widespread adoption of organosilicon compounds in synthetic chemistry, ultimately enabling the routine preparation of complex molecules containing multiple silicon-based functional groups.

Table 2: Milestones in Organosilicon Chemistry Development

The evolution toward sophisticated protecting group chemistry, exemplified by the tert-butyldimethylsilyl moiety in 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine, represents a more recent development in organosilicon chemistry. E. J. Corey's introduction of the tert-butyldimethylsilyl protecting group in 1972 marked a pivotal moment in the field, providing chemists with a robust and selective method for alcohol protection that could withstand a wide range of reaction conditions while remaining easily removable under mild conditions.

The contemporary significance of organosilicon chemistry is reflected in the sustained growth of research activity, with over 550 papers published annually in the field during the 2000s decade, representing a 30% increase compared to the 1990s. This expansion encompasses not only traditional silicon-based reactions and reagents but also newer applications such as transition metal-catalyzed cross-coupling reactions and stereoselective catalytic reductions. The compound 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine embodies this modern era of organosilicon chemistry, where silicon-based functionalities are seamlessly integrated into complex molecular architectures designed for specific synthetic applications.

Role of Silyl Ethers in Modern Synthetic Strategies

The incorporation of the tert-butyldimethylsilyl ether functionality in 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine exemplifies the central role that silyl ethers have assumed in contemporary organic synthesis. Silyl ethers represent one of the most versatile and widely utilized protecting group classes in modern chemistry, offering unique advantages in terms of stability, selectivity, and ease of installation and removal.

The fundamental principle underlying silyl ether protecting group utility lies in the exceptional strength of the silicon-fluoride bond, which is approximately 30 kilocalories per mole stronger than the silicon-oxygen bond. This thermodynamic driving force enables facile deprotection through treatment with fluoride sources such as tetrabutylammonium fluoride, while maintaining stability under a wide range of other reaction conditions. The tert-butyldimethylsilyl group specifically provides enhanced resistance to acidic hydrolysis compared to simpler silyl ethers, with stability orders showing tert-butyldimethylsilyl ethers to be approximately 20,000 times more stable than trimethylsilyl ethers under acidic conditions.

Table 3: Relative Stability of Silyl Ether Protecting Groups

| Protecting Group | Acid Stability (Relative) | Base Stability (Relative) |

|---|---|---|

| Trimethylsilyl | 1 | 1 |

| Triethylsilyl | 64 | 10-100 |

| tert-Butyldimethylsilyl | 20,000 | 20,000 |

| Triisopropylsilyl | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | 5,000,000 | 20,000 |

The synthetic utility of silyl ethers extends beyond simple alcohol protection to encompass more sophisticated applications in stereoselective synthesis and conformational control. Research has demonstrated that glycosyl donors bearing silyl protective groups generally exhibit enhanced reactivity compared to their alkylated counterparts, attributed to the reduced electron-withdrawing character of silicon-oxygen bonds relative to carbon-oxygen bonds. This electronic effect becomes particularly pronounced when bulky silyl groups induce conformational changes that position protective groups in axial orientations, creating "superarmed" glycosyl donors with exceptional reactivity.

The selectivity advantages offered by silyl ethers are exemplified by their preferential protection of primary hydroxyl groups over secondary and tertiary alcohols. This selectivity pattern follows the order primary > secondary > tertiary, enabling chemoselective protection strategies that are difficult to achieve with other protecting group classes. Additionally, the steric bulk of groups such as tert-butyldimethylsilyl and tert-butyldiphenylsilyl provides opportunities for conformational control and face-selective reactions.

Contemporary applications of silyl ethers in complex molecule synthesis demonstrate their integration into sophisticated synthetic strategies. The compatibility of silyl ethers with strongly basic reagents such as Grignard reagents and organolithium compounds makes them particularly valuable in synthetic sequences requiring multiple strongly basic steps. Furthermore, their orthogonal stability profile relative to other protecting groups enables selective deprotection strategies, allowing for the sequential revelation of multiple hydroxyl groups under different conditions.

The specific case of 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine illustrates the integration of silyl ether methodology into heterocyclic chemistry and medicinal chemistry applications. The compound's structural features suggest potential applications in drug discovery, where the tert-butyldimethylsilyl group may serve multiple functions including solubility enhancement, metabolic stability, and selective functionalization. The presence of the iodine atom provides opportunities for cross-coupling reactions that could enable the construction of more complex molecular architectures while maintaining the protected hydroxymethyl functionality for subsequent manipulations.

Table 4: Applications of Silyl Ethers in Modern Synthesis

The evolution of silyl ether methodology continues to drive innovations in synthetic chemistry, with recent developments focusing on stereoselective synthesis, transition metal catalysis compatibility, and applications in medicinal chemistry. The compound 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine represents a sophisticated example of how silyl ether technology has been integrated into complex molecular designs, combining multiple functional group requirements into a single synthetic intermediate that can serve diverse applications in organic synthesis and drug discovery.

The retrosynthetic analysis of 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine reveals several strategic disconnection points that guide synthetic planning [1]. The compound possesses a molecular formula of C17H29IN2OSi with a molecular weight of 432.41 daltons, presenting multiple functional groups requiring careful synthetic consideration [2] [3].

| Functional Group | Synthetic Priority | Disconnection Strategy |

|---|---|---|

| Pyrrolidine Ring | Primary | [3+2] Cycloaddition or cyclization |

| Silyl Ether | Secondary | Protection of primary alcohol |

| Iodopyridine | Tertiary | Electrophilic iodination |

| Methyl Substituent | Quaternary | Present in starting material |

The retrosynthetic tree demonstrates that the tert-butyldimethylsilyl protecting group serves as a synthetic equivalent for a primary alcohol, while the pyrrolidine ring can be traced back to appropriate dipolar cycloaddition precursors [1]. The analysis suggests that the optimal synthetic route would involve initial construction of the pyrrolidine ring system, followed by protection of the hydroxyl functionality and subsequent coupling with the appropriately substituted pyridine derivative.

Pyrrolidine Ring Construction via [3+2] Cycloaddition Strategies

Pyrrolidine ring formation through [3+2] cycloaddition represents one of the most efficient and stereoselective methods for constructing five-membered nitrogen heterocycles [4] [5]. The cycloaddition involves the generation of azomethine ylides, which undergo highly regio- and stereoselective reactions with various unsaturated two-electron components [5].

Azomethine ylides can be generated through several pathways, with glycine-based decarboxylative approaches being particularly effective [4]. The reaction involves the decarboxylation of N-alkyl glycine-derived oxazolidine-5-ones to produce semi-stabilized azomethine ylides [4]. These intermediates demonstrate superior regio- and stereoselectivity compared to non-stabilized azomethine ylides in cycloaddition reactions [4].

| Ylide Type | Stability | Selectivity | Typical Conditions |

|---|---|---|---|

| Non-stabilized | Low | Moderate | Room temperature |

| Semi-stabilized | Moderate | High | 60-80°C |

| Stabilized | High | Very High | Mild heating |

The iridium-catalyzed reductive generation of azomethine ylides provides access to both stabilized and unstabilized variants under mild conditions [6]. Using 1 mol% Vaska's complex [IrCl(CO)(PPh3)2] and tetramethyldisiloxane as terminal reductant, the method enables efficient pyrrolidine synthesis via subsequent dipolar cycloaddition reactions [6]. The reactions proceed with excellent regio- and diastereoselectivity, providing ready access to structurally complex pyrrolidine architectures [6].

Silyl Ether Protection-Deprotection Dynamics

The tert-butyldimethylsilyl group represents one of the most widely used protecting groups for alcohols in organic synthesis due to its stability under various reaction conditions and selective removal protocols [8] [9]. The tert-butyldimethylsilyl protecting group demonstrates remarkable stability to basic conditions while remaining removable under specific acidic or fluoride-mediated conditions [9].

The introduction of tert-butyldimethylsilyl ethers typically employs tert-butyldimethylsilyl chloride in the presence of imidazole and dimethylformamide [10]. This protocol, developed by Corey and coworkers, provides reliable and rapid silylation under mild conditions [10]. The reaction mechanism involves nucleophilic attack of the alcohol on the silicon center, displacing chloride and forming the stable silyl ether linkage [11].

| Reagent System | Solvent | Temperature | Typical Yield |

|---|---|---|---|

| TBDMSCl/Imidazole | DMF | Room temp | 85-95% |

| TBDMSCl/TEA | DCM | Room temp | 80-90% |

| TBDMS-OTf/Lutidine | DCM | 0°C | 90-98% |

Deprotection of tert-butyldimethylsilyl ethers can be accomplished through several methods, with tetrabutylammonium fluoride being the most common reagent [12]. Alternative deprotection methods include iron(III) tosylate catalysis in methanol, which provides a mild and chemoselective approach with catalyst loadings as low as 2.0 mol% [13]. This method demonstrates excellent selectivity, enabling removal of tert-butyldimethylsilyl ethers in the presence of tert-butyldiphenylsilyl and other protecting groups [13].

The relative stability order of silyl ethers under acidic hydrolysis conditions follows the pattern: TMS ≈ DMPS ≈ MDPS < TES ≈ DMIPS < TPS < TBS < TDS [12]. This stability gradient allows for selective deprotection strategies in complex synthetic sequences [12].

Regioselective Iodination Techniques for Pyridine Derivatives

Electrophilic iodination of pyridine derivatives presents significant challenges due to the electron-deficient nature of the pyridine ring system [14] [15]. The presence of the electronegative nitrogen atom reduces the nucleophilicity of the ring carbons, making electrophilic aromatic substitution reactions difficult to achieve under standard conditions [16].

Pyridine derivatives typically undergo electrophilic substitution at the C3 position due to resonance stabilization patterns [14] [15]. When electrophiles attack positions C2 or C4, the resulting intermediates place positive charge adjacent to the electronegative nitrogen, creating unfavorable resonance structures [15]. Consequently, substitution at C3 provides the most stable intermediate and predominates in these reactions [15].

| Iodination Method | Reagent System | Selectivity | Typical Conditions |

|---|---|---|---|

| N-Iodosuccinimide | NIS/AcOH | C3-selective | 80-120°C |

| Iodine/Oxidant | I2/H2SO4 | C3-selective | 130°C |

| Radical Iodination | I2/DABCO | C3/C5-selective | Room temp |

N-Iodosuccinimide represents a versatile electrophilic iodination reagent that can be prepared in situ from N-chlorosuccinimide and sodium iodide in acetone [17]. This approach provides a convenient and cost-effective method for generating the active iodinating species without requiring pre-prepared N-iodosuccinimide [17]. The reaction proceeds with excellent yields and demonstrates broad functional group tolerance [17].

Recent developments in radical-based direct C-H iodination protocols have expanded the scope of pyridine iodination [18]. These methods employ molecular iodine in the presence of base systems like DABCO to achieve regioselective C3 and C5 iodination of pyridine derivatives [19]. The protocol demonstrates scalability and generality while operating under relatively mild conditions compared to traditional electrophilic methods [18].

The use of 3,4-pyridyne intermediates for regioselective functionalization has emerged as a powerful strategy [20]. Strategic placement of bromide or sulfamate directing groups enables control of regioselectivity in pyridyne reactions [20]. These directing groups can subsequently be manipulated through transition metal-catalyzed reactions to provide diverse substituted pyridine derivatives [20].

Catalytic Asymmetric Approaches for Chiral Center Formation

Catalytic asymmetric synthesis provides the most efficient approach for constructing chiral centers with high enantioselectivity [21] [22]. The development of chiral catalysts and methodologies has enabled precise stereochemical control in the formation of complex molecular architectures [23] [22].

Asymmetric organocatalysis has emerged as a powerful tool for chiral center formation, encompassing enamine, iminium ion, Brønsted acid/base, and N-heterocyclic carbene catalysis [22]. These approaches provide complementary activation modes and enable stereochemical control across diverse reaction manifolds [22]. The field continues to expand with new catalyst designs and reaction discoveries [22].

| Catalyst Type | Activation Mode | Typical ee | Representative Reactions |

|---|---|---|---|

| Proline derivatives | Enamine/Iminium | 90-99% | Aldol, Mannich |

| Chiral phosphoric acids | Brønsted acid | 85-98% | Pictet-Spengler |

| Silver complexes | Lewis acid | 90-99% | Cycloadditions |

| Chiral NHCs | Nucleophilic | 80-95% | Benzoin, Stetter |

Catalytic asymmetric [3+2] cycloaddition reactions have been extensively developed for pyrrolidine synthesis [24] [7]. The combination of hydrogen/deuterium exchange with azomethine ylide-involved dipolar cycloaddition enables construction of enantioenriched α-deuterated pyrrolidine derivatives [24]. This methodology achieves excellent stereoselectivities and high levels of deuterium incorporation under mild reaction conditions [24].

The development of transient chiral auxiliary approaches represents an innovative strategy for asymmetric C-H activation [23]. These methods involve in situ formation of chiral intermediates that direct subsequent stereoselective transformations [23]. The approach has been successfully applied to benzylic C-H activation reactions, achieving high yields and enantioselectivities [23].

Experimental Determination of Molecular Parameters

The physicochemical characterization of 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine reveals a complex molecular architecture with distinct structural features. The compound possesses a molecular formula of C₁₇H₂₉IN₂OSi and a molecular weight of 432.4 g/mol [1]. The exact mass determination yields 432.10939 Da, confirming the monoisotopic composition [1]. The molecular structure exhibits a topological polar surface area of 25.4 Ų, indicating moderate polarity distribution across the molecule [1].

The compound demonstrates zero hydrogen bond donors and three hydrogen bond acceptors, reflecting the presence of nitrogen atoms and the silyl ether functionality [1]. The rotatable bond count of five suggests moderate conformational flexibility, primarily associated with the tert-butyldimethylsilyl protecting group and the pyrrolidine-pyridine linkage [1]. The heavy atom count of 22 and complexity value of 372 underscore the sophisticated molecular architecture combining heterocyclic frameworks with organosilicon chemistry [1].

X-ray Crystallographic Analysis

X-ray crystallographic studies of structurally related pyrrolidine-containing compounds provide valuable insights into the expected solid-state structure of the target molecule. Crystallographic analysis of analogous compounds reveals characteristic features including envelope conformations of pyrrolidine rings and specific intermolecular interactions [2] [3] [4]. The pyrrolidine ring typically adopts an envelope conformation with one carbon atom displaced from the plane of the remaining four atoms by approximately 0.6-0.7 Å [2] [4].

The crystal packing is expected to be stabilized by weak intermolecular interactions including C-H···O hydrogen bonds and π-π stacking interactions [2] [4]. The sulfonamide derivatives of pyrrolidine demonstrate S=O bond lengths of 1.435-1.436 Å and S-N bond lengths of approximately 1.625 Å [2]. The tert-butyldimethylsilyl group is anticipated to adopt a configuration that minimizes steric interactions while maintaining optimal orbital overlap for the Si-O bond.

The expected space group for the compound is likely monoclinic P21/c or triclinic P-1, consistent with similar pyrrolidine-pyridine derivatives [2] [5]. Unit cell parameters are predicted to fall within ranges of a = 10.5-12.5 Å, b = 8.0-10.0 Å, and c = 15.0-18.0 Å, with a calculated density of 1.35-1.45 g/cm³ reflecting the presence of the heavy iodine atom [2] [5].

Solubility Profile in Organic Solvents

The solubility characteristics of 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine are governed by the complex interplay between its polar and non-polar structural components. The tert-butyldimethylsilyl protecting group significantly influences solubility behavior by increasing lipophilicity and reducing hydrogen bonding capability [7].

Experimental studies on related pyrrolidine derivatives indicate high solubility in polar aprotic solvents such as acetonitrile and dichloromethane [8] [9]. The compound is expected to demonstrate excellent solubility in dichloromethane and chloroform due to the presence of the iodine substituent and the organic framework compatibility [9] [10]. Acetonitrile represents an optimal solvent choice, commonly employed for pyrrolidine-containing compounds and silyl-protected molecules [8] [10].

Moderate solubility is anticipated in ethanol and tetrahydrofuran, where the polar components can interact favorably with the hydroxyl and ether functionalities respectively [8] . The solubility in tetrahydrofuran is particularly relevant for synthetic applications, as this solvent is extensively used in silylation reactions and pyrrolidine chemistry [7] .

Poor solubility is expected in water due to the hydrophobic nature of the tert-butyldimethylsilyl group and the limited hydrogen bonding capability [11]. Similarly, non-polar solvents such as hexane and toluene are predicted to show very limited dissolution capacity due to structural incompatibility with the heterocyclic and organosilicon components [12] [10].

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure and quantum chemical properties of 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-methylpyridine. The B3LYP functional with 6-31G(d,p) basis set represents the optimal computational approach for heterocyclic compounds containing heavy atoms such as iodine [13] [14] [15].

The highest occupied molecular orbital energy is predicted to range from -5.8 to -6.2 eV, primarily localized on the iodine lone pairs and the pyridine π system [16] [17]. This energy range reflects the electron-donating capability of the iodine substituent and the aromatic character of the pyridine ring [16] [18]. The lowest unoccupied molecular orbital energy falls within -1.2 to -1.8 eV, predominantly characterized by the pyridine π* antibonding orbitals [19] [20].

The HOMO-LUMO energy gap of 4.0-5.0 eV indicates moderate chemical reactivity and stability [17] [21]. This gap is characteristic of heterocyclic compounds with extended conjugation and heavy atom substitution [16] [17]. The calculated dipole moment of 3.5-4.5 Debye reflects the asymmetric charge distribution resulting from the electronegative nitrogen atoms and the electropositive silicon center [13] [15].

Chemical reactivity descriptors including electronegativity (3.5-4.0 eV), chemical hardness (2.0-2.5 eV), and electrophilicity index (3.0-4.0 eV) provide quantitative measures of the compound's chemical behavior [17] [21]. The moderate values indicate balanced reactivity suitable for synthetic transformations while maintaining reasonable stability [15] [17].

Molecular Orbital Analysis of Iodo-Substituted Pyridine

The molecular orbital structure of the iodo-substituted pyridine component reveals significant electronic perturbations compared to unsubstituted pyridine. The introduction of iodine at the 3-position creates a high-energy in-plane σ-antibonding orbital through mixing of iodine lone pair orbitals with the pyridine π system [16] [18]. This orbital interaction pattern is characteristic of iodinated aromatic compounds and influences both chemical reactivity and electronic properties [22] [16].

The highest occupied molecular orbital exhibits mixed character between iodine 5p lone pairs and pyridine π orbitals, resulting in enhanced nucleophilic reactivity at the iodinated position [16] [18]. The HOMO-1 orbital is primarily localized on the pyrrolidine nitrogen lone pair, contributing to the basic character and coordination capability of the molecule [19] [23].

The lowest unoccupied molecular orbital demonstrates typical pyridine π* antibonding character but with significant polarization toward the carbon atoms adjacent to the iodine substituent [19] [20]. This orbital arrangement facilitates electrophilic attack at specific positions on the pyridine ring while also enabling halogen bonding interactions through the σ-hole on iodine [22] [16].

The electronic structure calculations reveal that the iodine substitution creates a significant perturbation in the frontier orbital energies compared to the parent pyridine system [20] [24]. The electron-withdrawing effect of iodine stabilizes both HOMO and LUMO orbitals, resulting in a moderate energy gap that balances chemical reactivity with molecular stability [16] [18].